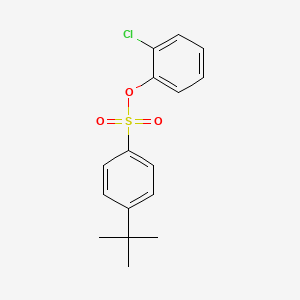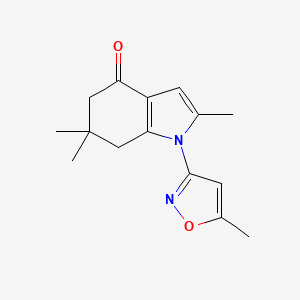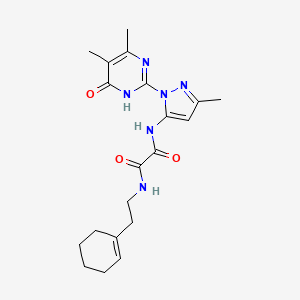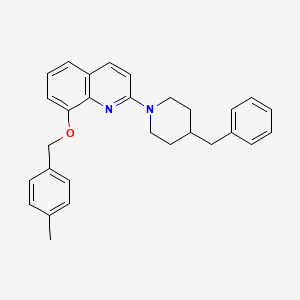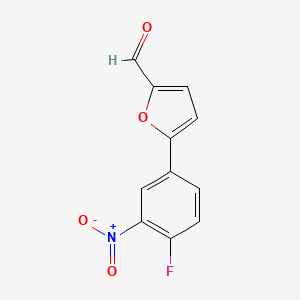
5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound is also known as FNPF and has a molecular formula of C11H6FN2O4.
Aplicaciones Científicas De Investigación
Antimycobacterial Agents
5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde: has potential as an antimycobacterial agent. Its structural analogs have shown the ability to interfere with iron homeostasis in mycobacteria, which is crucial for the pathogen’s survival and virulence . This compound could be synthesized and tested for its efficacy in inhibiting the growth of Mycobacterium tuberculosis , the causative agent of tuberculosis.
Antibacterial Activity
Furan derivatives, including those similar to 5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde , have been recognized for their antibacterial properties . Research could explore its effectiveness against both Gram-positive and Gram-negative bacteria, potentially leading to the development of new antibacterial drugs.
Antitubercular Agents
The compound’s framework suggests it could be a candidate for antitubercular drug development. By targeting specific enzymes involved in the biosynthesis of siderophores, which are essential for iron acquisition by M. tuberculosis , it may offer a new mechanism of action against drug-resistant strains of TB .
Chemical Intermediate
This compound could act as an intermediate in chemical syntheses, particularly in the formation of Schiff bases. Schiff bases have a variety of applications, including their use in organic light-emitting diodes (OLEDs), pigments, and as catalysts in various chemical reactions .
Mecanismo De Acción
Target of Action
Similar compounds, such as 5-phenyl-furan-2-carboxylic acids, have been found to target iron acquisition in mycobacterial species .
Mode of Action
It’s worth noting that similar compounds, like 5-phenyl-furan-2-carboxylic acids, have been found to interfere with iron homeostasis . This interference could potentially disrupt a variety of processes that rely on iron as a cofactor .
Result of Action
Based on the potential disruption of iron homeostasis, it could potentially inhibit the growth of mycobacterial species by depriving them of the iron necessary for various biochemical processes .
Propiedades
IUPAC Name |
5-(4-fluoro-3-nitrophenyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FNO4/c12-9-3-1-7(5-10(9)13(15)16)11-4-2-8(6-14)17-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNGASNRZFGUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=O)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

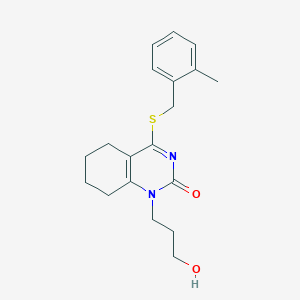
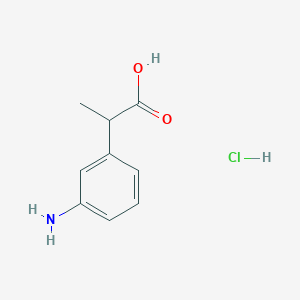

![(2E)-3-[(2-fluorophenyl)carbamoyl]prop-2-enoic acid](/img/no-structure.png)
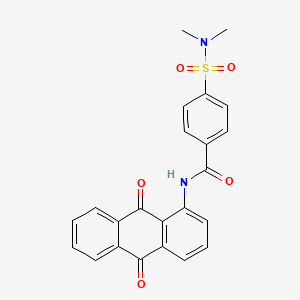
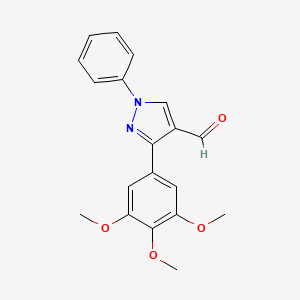
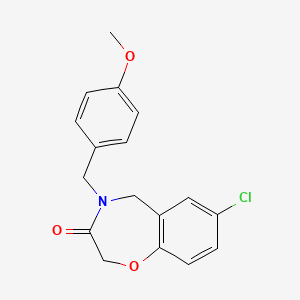

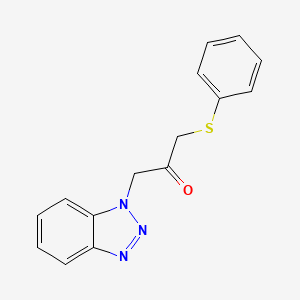
![Ethyl 2-(methylsulfanyl)-4-{3-[(2-thienylcarbonyl)amino]phenoxy}-5-pyrimidinecarboxylate](/img/structure/B2996114.png)
